Cas no 25680-54-0 (3-Ethylpyrazin-2(1h)-one)

3-Ethylpyrazin-2(1H)-one is a heterocyclic organic compound featuring a pyrazinone core substituted with an ethyl group at the 3-position. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. Its pyrazinone scaffold is particularly useful as a building block for designing biologically active molecules, including potential therapeutic agents. The ethyl substituent enhances lipophilicity, which can influence solubility and binding interactions in target applications. The compound’s stability under standard conditions and compatibility with further functionalization render it a practical intermediate in medicinal chemistry and material science research. Its synthesis and derivatives are of interest for exploring structure-activity relationships in drug discovery.
3-Ethylpyrazin-2(1h)-one structure
3-Ethylpyrazin-2(1h)-one structure
Product Name:3-Ethylpyrazin-2(1h)-one
CAS No:25680-54-0
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD19217676
CID:281649
PubChem ID:117601
Update Time:2025-05-28

3-Ethylpyrazin-2(1h)-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrazinone,3-ethyl-
    • 3-ethyl-1H-pyrazin-2-one
    • 3-Ethyl-(1H)-pyrazin-2-one
    • 3-ethylpyrazin-2(1H)-one
    • 3-ethylpyrazin-2-ol
    • 3-ethyl-2(1H)-pyrazinone
    • 3-ethyl-2-hydroxypyrazine
    • 2-Ethyl-3-hydroxypyrazine
    • 2(1H)-Pyrazinone, 3-ethyl-
    • USXFUKQCOMJBKF-UHFFFAOYSA-N
    • 3-ethyl-1,2-dihydropyrazin-2-one
    • AK198883
    • DS-9951
    • EINECS 247-183-5
    • MFCD19217676
    • NS00047479
    • DTXSID90180380
    • S12194
    • 25680-54-0
    • AKOS022633082
    • SCHEMBL8054296
    • AKOS006354624
    • FT-0715338
    • EN300-392965
    • CS-0152481
    • DA-20532
    • 3-Ethylpyrazin-2(1h)-one
    • MDL: MFCD19217676
    • Inchi: 1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9)
    • InChI Key: USXFUKQCOMJBKF-UHFFFAOYSA-N
    • SMILES: O=C1C(CC)=NC=CN1

Computed Properties

  • Exact Mass: 124.06374
  • Monoisotopic Mass: 124.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.16
  • Boiling Point: 361.9°Cat760mmHg
  • Flash Point: 172.7°C
  • Refractive Index: 1.561
  • PSA: 41.46

3-Ethylpyrazin-2(1h)-one Pricemore >>

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